REACTION_CXSMILES
|
Br[C:2]1[S:3][CH:4]=[C:5]([Br:7])[CH:6]=1.B1([C:14]2[CH:19]=[CH:18][CH:17]=[N:16][CH:15]=2)OCCCO1.C([O-])([O-])=O.[Na+].[Na+]>CCO.C1(C)C=CC=CC=1>[Br:7][C:5]1[CH:6]=[C:2]([C:14]2[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=2)[S:3][CH:4]=1 |f:2.3.4|
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=C(C1)Br
|
Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
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B1(OCCCO1)C2=CN=CC=C2
|
Name
|
|
Quantity
|
12.4 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CCO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
Tetrakis-(triphenylphosphine)palladium(0)
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was degassed with a stream of N2 for 10 min
|
Duration
|
10 min
|
Type
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TEMPERATURE
|
Details
|
the reaction heated
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Type
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TEMPERATURE
|
Details
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at reflux for 4 h
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the organic solvents and H2O (100 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The organics were extracted with EtOAc (200 ml)
|
Type
|
WASH
|
Details
|
washed with brine (75 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting crude residue was purified by column chromatography on silica using 70% diethyl ether in hexane as the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(SC1)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.15 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |